Hdac6-IN-6 -

Hdac6-IN-6

Catalog Number: EVT-15278219
CAS Number:
Molecular Formula: C20H15N3O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone deacetylases are classified into four classes based on their structural features and catalytic mechanisms. Histone deacetylase 6 belongs to class IIb, which is characterized by its dual catalytic domains and a zinc-finger ubiquitin-binding domain. This classification highlights its distinct functional capabilities compared to other histone deacetylases, particularly in the context of non-histone protein substrates .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac6-IN-6 involves several key steps that utilize solid-phase parallel synthesis techniques. This approach allows for the rapid generation of a library of compounds, facilitating the identification of effective inhibitors. The synthesis typically begins with the preparation of intermediates that incorporate specific functional groups designed to enhance binding affinity to the target enzyme.

In one study, compounds were synthesized using quinazoline-4-(3H)-one derivatives as cap groups linked to benzhydroxamic acid moieties, which serve as zinc-binding groups. The best-performing compounds exhibited low nanomolar inhibitory concentrations against histone deacetylase 6, demonstrating the effectiveness of this synthetic strategy .

Molecular Structure Analysis

Structure and Data

The molecular structure of Hdac6-IN-6 features a hydroxamic acid group that coordinates with the zinc ion at the active site of histone deacetylase 6. Structural studies utilizing X-ray crystallography have revealed that the enzyme's catalytic domain has unique characteristics, including a flexible cap region and a wider hydrophobic tunnel compared to other classes of histone deacetylases. These structural features facilitate selective binding of inhibitors like Hdac6-IN-6 .

Chemical Reactions Analysis

Reactions and Technical Details

Hdac6-IN-6 functions by inhibiting the enzymatic activity of histone deacetylase 6 through competitive inhibition at the active site. The binding of the compound prevents the removal of acetyl groups from substrate proteins, thereby altering gene expression profiles associated with various cellular processes. This mechanism has been validated through enzyme assays that demonstrate significant increases in protein acetylation levels upon treatment with Hdac6-IN-6 .

Mechanism of Action

Process and Data

The mechanism by which Hdac6-IN-6 exerts its effects involves binding to the catalytic domain of histone deacetylase 6, specifically interacting with residues within the active site to inhibit its function. This inhibition leads to increased levels of acetylated proteins, which can affect multiple signaling pathways involved in cell proliferation and survival. Studies have shown that treatment with selective inhibitors like Hdac6-IN-6 can induce apoptosis in cancer cell lines by disrupting normal cellular functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hdac6-IN-6 exhibits several notable physical and chemical properties that contribute to its efficacy as an inhibitor:

  • Molecular Weight: Specific molecular weight data is not provided in the sources but is typically calculated based on the compound's structure.
  • Solubility: The solubility profile is essential for pharmacokinetic studies but varies based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies often assess this through degradation kinetics.

Comprehensive analyses reveal that modifications to specific functional groups can significantly influence these properties, impacting both potency and selectivity .

Applications

Scientific Uses

Hdac6-IN-6 has potential applications in various fields:

  • Cancer Therapy: Due to its ability to selectively inhibit histone deacetylase 6, it is being explored as a treatment option for various malignancies where deregulation of this enzyme plays a role.
  • Neurodegenerative Diseases: Research indicates that modulation of histone deacetylase 6 may have therapeutic benefits in conditions such as Alzheimer's disease by affecting protein aggregation pathways.
  • Cellular Biology Studies: As a tool compound, Hdac6-IN-6 aids in elucidating the role of histone deacetylase 6 in cellular processes and signaling pathways .
Structural Biology of HDAC6 and HDAC6-IN-6 Target Engagement

Catalytic Domains of HDAC6: CD1 vs. CD2 Functional Dynamics

HDAC6 contains two catalytic domains (CD1 and CD2) that exhibit distinct substrate specificities and functional roles. CD2 demonstrates broad substrate tolerance, efficiently deacetylating both internal and C-terminal acetyllysine residues in peptides like α-tubulin-derived substrates (kcat/KM ~1,000–5,000 M−1s−1) [3] [6]. In contrast, CD1 shows stringent specificity for C-terminal acetyllysine motifs (e.g., X-K(Ac)-CO2), with catalytic efficiency reduced >400-fold for non-C-terminal substrates [3] [6]. This specificity arises from structural differences in the CD1 active site, including a narrower substrate channel and distinct residue composition (e.g., K330 in zebrafish CD1 vs. L756 in CD2) that sterically restricts internal acetyllysine binding [6] [9].

Table 1: Functional Properties of HDAC6 Catalytic Domains

PropertyCD1CD2
Substrate PreferenceC-terminal acetyllysineBroad (internal/C-terminal acetyllysine)
kcat/KM (M−1s−1)~1,000 (substrates 9–10)~1,000–5,000 (substrates 1, 8, 12)
Key ResiduesK330 (zebrafish), H255 (human)L756, F583, F643, S531
Tubulin DeacetylationInactivePrimary site

Zinc Finger Ubiquitin-Binding Domain (Zf-UBD) and Aggresome Formation

The C-terminal Zf-UBD (PAZ domain) of HDAC6 recognizes free C-terminal RLRGG motifs of unanchored polyubiquitin chains generated by deubiquitinases like ataxin-3 [1] [5]. This binding recruits misfolded, polyubiquitinated proteins to dynein motors via HDAC6's dynein motor-binding domain (DMB), facilitating their transport to aggresomes [5] [9]. Disruption of Zf-UBD function (e.g., by HZUBi inhibitors) impairs aggresome formation and sensitizes cancer cells to proteotoxic stress. Notably, Zf-UBD inhibitors (e.g., HZUBi-3a–f) displace ubiquitin pentapeptides with IC50 values of 5–285 μM without affecting deacetylase activity, confirming domain-specific targeting [5].

Crystallographic Insights into HDAC6-Inhibitor Binding Mechanisms

X-ray structures of HDAC6 catalytic domains reveal critical inhibitor-binding features:

  • Zinc Coordination: Hydroxamate inhibitors (e.g., trichostatin A, SAHA) adopt bidentate or tridentate coordination with the catalytic Zn2+ ion in CD2. The Zn2+ ion polarizes the carbonyl of acetyllysine analogs, while Y745 donates a hydrogen bond to stabilize the transition state [3] [9].
  • Linker Interactions: Aromatic linkers (e.g., phenyl, pyridyl) engage in offset π-stacking with F583 and F643 in the CD2 aromatic crevice, enhancing affinity [9]. Optimized linker length (5–6 Å) positions the cap group for surface interactions without sacrificing zinc chelation [4] [8].
  • Cap Group Targeting: Selective inhibitors exploit HDAC6-specific surface residues. For example, capping groups hydrogen-bond with S531, a residue unique to CD2 that accepts backbone amide bonds from substrates [8] [9].

Table 2: Key Structural Determinants of HDAC6 Inhibitor Binding

Binding RegionResiduesInhibitor InteractionsSelectivity Implications
Zinc SiteZn2+, H574, H610Hydroxamate/mercaptoacetamide chelationCommon to HDAC classes I/II
Aromatic CleftF583, F643π-Stacking with phenyl/pyridyl linkersDifferentiates CD2 from CD1
L1 LoopP500–P506Hydrophobic contacts with cap groupsHDAC6-specific pocket for selectivity
S531 PocketS531H-bond with amide/amine capping groupsUnique to HDAC6 CD2

Comparative Analysis of HDAC6 Isoform Selectivity in Inhibitor Design

Selective HDAC6 inhibitors leverage structural distinctions between HDAC isoforms:

  • L1 Loop Pocket: The semi-open L1 loop (residues P500–P506) in HDAC6 CD2 forms a hydrophobic cleft absent in class I HDACs. Inhibitors like 8g and 10c incorporate rigid cap groups (e.g., 2,4-imidazolinediones) that occupy the L1 pocket, achieving >40-fold selectivity over HDAC1 [4] [8]. Modifying cap group hydrophobicity (e.g., 4-Cl-phenyl) enhances L1 affinity, as seen with 10c (IC50 = 4.4 nM) [2] [8].
  • CD1 vs. CD2 Selectivity: CD1's constricted active site (volume ~560 Å3 vs. 820 Å3 in CD2) limits bulky inhibitor binding. While CD2-targeted inhibitors (e.g., Tubastatin A) show minimal CD1 inhibition, recent designs exploit CD1's K330 residue with branched linkers to achieve domain preference [6] [9].
  • PROTAC Applications: Degraders like 3j (DC50 = 7.1 nM) link HDAC6 inhibitors to E3 ligase ligands (e.g., VHL), enabling isoform-specific protein degradation without class I HDAC effects [7].

Properties

Product Name

Hdac6-IN-6

IUPAC Name

4-(acridin-9-ylamino)-N-hydroxybenzamide

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H15N3O2/c24-20(23-25)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12,25H,(H,21,22)(H,23,24)

InChI Key

HYCPLKOVNZFNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)NO

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